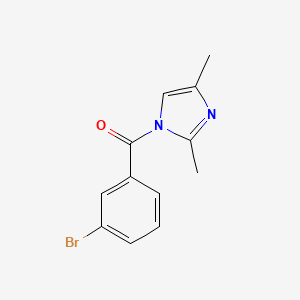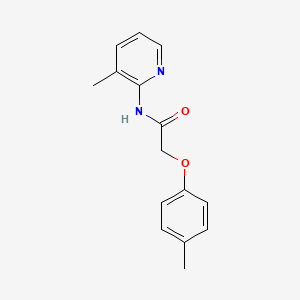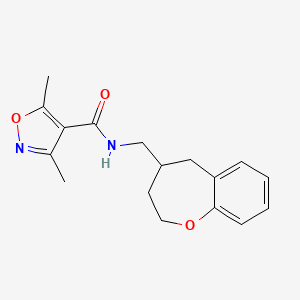
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole, also known as BMDI, is a chemical compound that has been the subject of scientific research due to its potential use in the field of medicinal chemistry. BMDI belongs to the imidazole class of compounds and is known to possess a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been the subject of scientific research due to its potential use in the field of medicinal chemistry. It has been shown to possess antitumor activity, and studies have been conducted to investigate its potential as a chemotherapeutic agent. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit the growth of bacteria and fungi.
Wirkmechanismus
The exact mechanism of action of 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess a variety of biochemical and physiological effects. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Furthermore, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole in lab experiments is its relatively simple synthesis method. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess a variety of biochemical and physiological effects, making it a versatile compound for use in various types of experiments. However, one limitation of using 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole. One area of interest is investigating its potential as a chemotherapeutic agent. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Additionally, further studies could investigate its potential as an antimicrobial agent, as well as its anti-inflammatory properties. Finally, research could be conducted to better understand its mechanism of action, which could lead to the development of more effective treatments based on 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole.
Synthesemethoden
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can be synthesized by reacting 3-bromobenzoyl chloride with 2,4-dimethylimidazole in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, where the 3-bromobenzoyl chloride reacts with the nitrogen atom of the imidazole ring to form 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(2,4-dimethylimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-15(9(2)14-8)12(16)10-4-3-5-11(13)6-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGNLLOXGGDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)

![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)
![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)